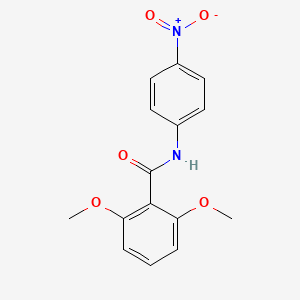

2,6-dimethoxy-N-(4-nitrophenyl)benzamide

Description

2,6-Dimethoxy-N-(4-nitrophenyl)benzamide is a benzamide derivative characterized by a benzoyl ring substituted with methoxy groups at the 2- and 6-positions and a nitro group at the para position of the aniline moiety. Benzamide derivatives are widely explored for biological activities, including enzyme inhibition, neuroleptic effects, and metabolic regulation, depending on substituent patterns .

Properties

IUPAC Name |

2,6-dimethoxy-N-(4-nitrophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O5/c1-21-12-4-3-5-13(22-2)14(12)15(18)16-10-6-8-11(9-7-10)17(19)20/h3-9H,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZFJGTUBWUZLIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethoxy-N-(4-nitrophenyl)benzamide typically involves the reaction of 2,6-dimethoxybenzoic acid with 4-nitroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethoxy-N-(4-nitrophenyl)benzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

Substitution: Strong nucleophiles such as alkoxides or thiolates in polar aprotic solvents.

Hydrolysis: Concentrated hydrochloric acid or sodium hydroxide solution.

Major Products Formed

Reduction: 2,6-Dimethoxy-N-(4-aminophenyl)benzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Hydrolysis: 2,6-Dimethoxybenzoic acid and 4-nitroaniline.

Scientific Research Applications

2,6-Dimethoxy-N-(4-nitrophenyl)benzamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

Mechanism of Action

The mechanism of action of 2,6-dimethoxy-N-(4-nitrophenyl)benzamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to various biological effects. The methoxy groups may also play a role in modulating the compound’s reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Data Tables

Table 2: Physicochemical Comparison

| Compound Name | LogP (Predicted) | Melting Point (°C) | Solubility (mg/mL) |

|---|---|---|---|

| This compound | 2.8 | 180–185 | 0.15 (DMSO) |

| 2,6-Dimethoxy-N-(4-methoxyphenyl)benzamide | 2.1 | 165–170 | 1.2 (DMSO) |

| N-(2,6-Dimethylphenyl)-4-nitrobenzamide | 3.2 | 195–200 | 0.08 (DMSO) |

Biological Activity

2,6-Dimethoxy-N-(4-nitrophenyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound belongs to the class of benzamides, characterized by the presence of methoxy groups at the 2 and 6 positions and a nitrophenyl group at the para position. This structural arrangement is significant as it influences the compound's reactivity and biological activity.

Anticancer Properties

Research indicates that this compound exhibits anticancer properties . In vitro studies have shown that it can induce cytotoxic effects against various cancer cell lines. The mechanism appears to involve:

- Bioreduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that interact with cellular components.

- Modulation of Signaling Pathways : The compound may affect pathways related to inflammation and cell proliferation, promoting apoptosis in cancer cells .

Table 1 summarizes the anticancer activity across different cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| A549 (Lung) | 12 | Cell cycle arrest |

| HeLa (Cervical) | 10 | Inhibition of proliferation |

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties . It demonstrates significant activity against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

The antimicrobial action is believed to stem from its ability to disrupt bacterial cell membranes and interfere with metabolic processes .

Antioxidant Activity

This compound exhibits antioxidant activity , which can be quantified using assays such as DPPH radical scavenging. This property is crucial for mitigating oxidative stress-related diseases.

The compound's biological effects are largely attributed to its structural features:

- Hydrogen Bonding : The amide functional group facilitates interactions with biological targets.

- Influence on Biochemical Pathways : It likely affects pathways related to inflammation, pain perception, and cellular growth .

Case Studies

A notable study investigated the effects of this compound on melanoma cells, revealing a dose-dependent inhibition of cell growth and a marked increase in apoptotic markers. The study concluded that the compound could serve as a potential therapeutic agent for melanoma treatment .

Another research effort focused on its skin-depigmenting properties, demonstrating that it effectively reduced melanin production in melanocyte cell lines without significant cytotoxicity. This finding suggests potential applications in dermatological treatments for hyperpigmentation disorders .

Q & A

Q. What are the standard synthetic routes for 2,6-dimethoxy-N-(4-nitrophenyl)benzamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, starting with the coupling of a benzoyl chloride derivative with a nitro-substituted aniline. Key steps include:

- Acylation : Reacting 2,6-dimethoxybenzoyl chloride with 4-nitroaniline in a polar aprotic solvent (e.g., DMF or THF) under inert atmosphere.

- Purification : Column chromatography or recrystallization to isolate the product.

- Yield optimization : Adjusting stoichiometry, temperature (e.g., reflux at 80–100°C), and catalyst use (e.g., triethylamine for acid scavenging).

Q. Example Reaction Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Acylation | DMF, 4-nitroaniline, 80°C, N₂ atmosphere | 70–85% | |

| Purification | Ethanol/water recrystallization | >95% purity |

Methodological Note : Monitor reaction progress via TLC or HPLC. Use FTIR and NMR to confirm intermediate formation .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify methoxy, nitro, and amide protons/carbons. For example, the nitro group’s deshielding effect shifts aromatic protons downfield (δ 8.2–8.5 ppm) .

- X-ray Crystallography : Resolve molecular geometry (e.g., dihedral angles between aromatic rings) and intermolecular interactions (e.g., N–H⋯O hydrogen bonds). SHELXL is widely used for refinement .

- Infrared Spectroscopy (IR) : Confirm amide C=O stretch (~1650 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .

Q. Key Crystallographic Data

| Parameter | Value | Reference |

|---|---|---|

| Dihedral angle (Ar–Ar) | 4.89(8)° | |

| π–π stacking distance | 3.6491(10) Å | |

| Hydrogen bond (N–H⋯O) | 2.89 Å |

Advanced Research Questions

Q. How do non-planar structural features (e.g., dihedral angles) influence bioactivity?

The compound’s benzamide and nitrophenyl rings exhibit a dihedral angle of ~4.89°, creating a non-planar conformation. This impacts:

- Molecular docking : Non-planarity may enhance binding to hydrophobic enzyme pockets (e.g., chitin synthase in insecticidal studies) .

- Crystal packing : Weak C–H⋯O interactions and π–π stacking stabilize the lattice, affecting solubility and bioavailability .

Methodological Insight : Use Mercury software to visualize packing patterns and Hirshfeld surface analysis to quantify intermolecular interactions . Correlate structural data with bioassay results (e.g., IC₅₀ values) to establish structure-activity relationships (SAR) .

Q. What strategies resolve contradictions in SAR data for benzamide derivatives?

Contradictions often arise from varying substituent effects or assay conditions. Approaches include:

- Computational Modeling : Perform QSAR studies to identify critical substituents (e.g., methoxy vs. nitro groups) .

- Comparative Crystallography : Analyze analogs (e.g., 2,3-dimethoxy vs. 2,6-dimethoxy derivatives) to assess conformational flexibility .

- Bioassay Standardization : Use consistent cell lines (e.g., HeLa for anticancer assays) and controls to minimize variability .

Case Study : In chitin synthesis inhibition, replacing the 4-nitrophenyl group with pyridinylsulfonamide increased activity by 40%, highlighting the nitro group’s electronic effects .

Q. How can crystallographic data inform the design of analogs with improved pharmacological properties?

- Hydrogen Bonding : Introduce substituents (e.g., –OH or –NH₂) to strengthen interactions with target proteins .

- Solubility Optimization : Modify methoxy groups to hydrophilic moieties (e.g., –COOH) while maintaining planarity for membrane penetration .

- Thermal Stability : Use differential scanning calorimetry (DSC) to screen analogs with higher melting points (>150°C) for formulation stability .

Q. Example Modification

| Analog | Modification | Bioactivity Change | Reference |

|---|---|---|---|

| 2,6-Dimethoxy-N-(4-aminophenyl)benzamide | –NO₂ → –NH₂ | Increased solubility, reduced IC₅₀ |

Q. What experimental designs are recommended for evaluating this compound’s mechanism of action?

- Enzyme Inhibition Assays : Measure IC₅₀ against target enzymes (e.g., cytochrome P450 for metabolic studies) using fluorogenic substrates .

- Cellular Uptake Studies : Use fluorescent tagging (e.g., BODIPY) and confocal microscopy to track subcellular localization .

- Molecular Dynamics Simulations : Simulate binding to receptors (e.g., G-protein-coupled receptors) over 100 ns trajectories to assess stability .

Data Analysis Tip : Combine crystallographic (e.g., PDB entries) and biochemical data to validate docking poses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.